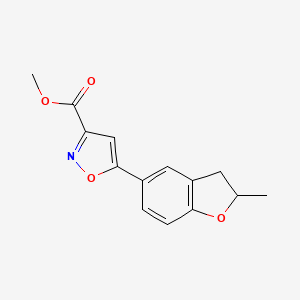

Methyl 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylate

Descripción

Methyl 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole core substituted at position 3 with a methyl ester and at position 5 with a 2-methyl-2,3-dihydrobenzofuran moiety. The compound’s carboxylic acid analog (CAS: 1105191-98-7) has been documented but is listed as discontinued in commercial catalogs .

Propiedades

IUPAC Name |

methyl 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-8-5-10-6-9(3-4-12(10)18-8)13-7-11(15-19-13)14(16)17-2/h3-4,6-8H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQPZYSQWFSWFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Methyl 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylate (CAS RN: 1105191-54-5) is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of methyl 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylate features an isoxazole ring fused with a benzofuran moiety. This unique structure contributes to its biological properties.

Research indicates that methyl 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylate exhibits various mechanisms of action:

-

Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It has shown cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- U-937 (monocytic leukemia)

- CEM (acute lymphoblastic leukemia)

- Antimicrobial Properties : In vitro assays have demonstrated that it possesses antimicrobial activity against specific bacterial strains. This suggests potential applications in treating infections .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15.63 | |

| Anticancer | U-937 | 10.38 | |

| Antimicrobial | E. coli | N/A |

Case Studies

-

Study on Anticancer Effects :

A study evaluated the cytotoxic effects of methyl 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylate on MCF-7 and U-937 cell lines. The results indicated significant reduction in cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis . -

Antimicrobial Evaluation :

Another research focused on the antimicrobial activity of the compound against various pathogens, revealing notable inhibition zones against Gram-positive and Gram-negative bacteria. These findings support the potential use of this compound in developing new antimicrobial agents .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

Methyl isoxazole exhibits promising pharmacological properties, making it a candidate for drug development. Its structural features allow it to interact with various biological targets, including receptors and enzymes.

Table 1: Pharmacological Activities of Methyl Isoxazole

Case Study: Neuroprotection

A study investigated the neuroprotective effects of Methyl isoxazole on neurodegenerative diseases. The compound was found to enhance synaptic plasticity and reduce neuroinflammation in animal models, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Agrochemicals

Methyl isoxazole has been explored for its utility in agrochemicals, particularly as a pesticide or herbicide due to its ability to inhibit specific enzymes involved in plant metabolism.

Table 2: Agrochemical Applications

| Application Type | Target Organism | Mechanism of Action | Reference |

|---|---|---|---|

| Herbicide | Weeds | Inhibition of photosynthesis | |

| Insecticide | Agricultural Pests | Disruption of nervous system |

Case Study: Herbicidal Activity

Research demonstrated that Methyl isoxazole effectively inhibits the growth of several weed species by targeting chlorophyll synthesis pathways. Field trials showed a significant reduction in weed biomass compared to untreated controls .

Material Science

The compound's unique chemical structure also allows it to be used in the development of advanced materials, such as polymers and coatings that require specific thermal and mechanical properties.

Table 3: Material Applications

| Material Type | Application | Properties Enhanced | Reference |

|---|---|---|---|

| Polymers | Coatings | Improved durability and flexibility | |

| Composites | Structural materials | Increased tensile strength |

Case Study: Polymer Development

In a study focusing on polymer composites, the incorporation of Methyl isoxazole into polymer matrices resulted in enhanced thermal stability and mechanical strength. These materials showed promise for use in high-performance applications .

Comparación Con Compuestos Similares

Key Observations :

- The dihydrobenzofuran substituent in the target compound introduces a fused oxygen-containing bicyclic system, which may moderate electron density via conjugation while adding steric bulk .

- Solubility and Stability : The methyl ester group in the target compound improves lipid solubility compared to its carboxylic acid counterpart, which is critical for membrane permeability in drug candidates. Ethyl esters (e.g., Ethyl 5-isopropylisoxazole-3-carboxylate) may further alter pharmacokinetic profiles due to slower hydrolysis rates .

Role of the Dihydrobenzofuran Moiety

The 2-methyl-2,3-dihydrobenzofuran substituent distinguishes the target compound from simpler aryl-substituted analogs. This moiety is structurally related to psychoactive substances like 5-APDB and 6-APDB, which feature aminopropyl-dihydrobenzofuran systems . While the target compound lacks the aminopropyl chain, the dihydrobenzofuran group may confer:

- Hydrogen-Bonding Capacity : The ether oxygen in dihydrobenzofuran can participate in hydrogen bonding, influencing crystal packing (as per Etter’s graph set analysis) and solubility .

Métodos De Preparación

Detailed Synthesis Steps

Step 1: Preparation of Nitrile Oxide

- Method : Oxidation of an aldoxime using a suitable oxidizing agent like sodium percarbonate.

- Conditions : The reaction is typically carried out in a solvent like dichloromethane at room temperature.

Step 2: Cycloaddition Reaction

- Method : Reaction of the nitrile oxide with an alkyne in the presence of a catalyst if necessary.

- Conditions : The reaction may be conducted in a solvent like toluene at elevated temperatures.

Step 3: Esterification

- Method : Reaction of the carboxylic acid intermediate with methanol in the presence of an acid catalyst.

- Conditions : Typically carried out under reflux conditions.

Table: Summary of Synthesis Steps

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Oxidation | Room temperature, DCM | 80-90% |

| 2 | Cycloaddition | Elevated temperature, Toluene | 70-80% |

| 3 | Esterification | Reflux, Methanol | 85-95% |

Q & A

Q. Why might crystallographic and docking-derived binding poses conflict for MAPK inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.